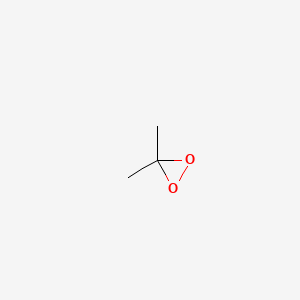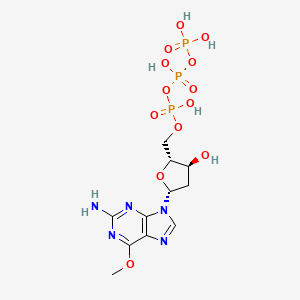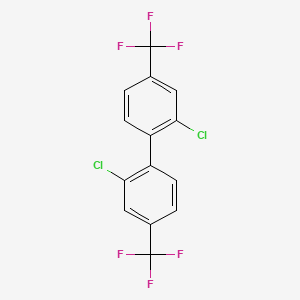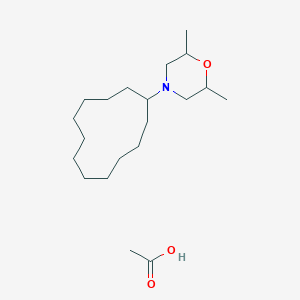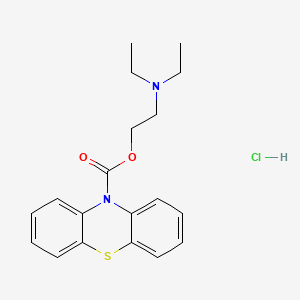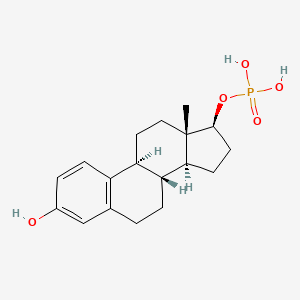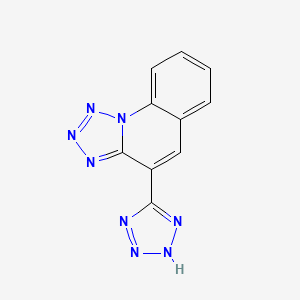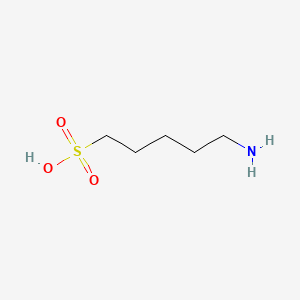
5-Aminopentanesulfonic acid
描述
It is a short-chain amino acid found in the blood and cerebrospinal fluid of animals . This compound is characterized by its sulfonic acid functional group, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 5-aminopentanesulfonic acid involves the reaction of pentanesulfonyl chloride with ammonia. This reaction typically occurs under alkaline conditions to facilitate the formation of the desired product . The general reaction can be represented as follows: [ \text{C5H11SO2Cl} + \text{NH3} \rightarrow \text{C5H13NO3S} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its pure form .
化学反应分析
Types of Reactions: 5-Aminopentanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro compounds, while substitution reactions can produce various alkylated or acylated derivatives .
科学研究应用
5-Aminopentanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a buffer in biochemical experiments due to its ability to maintain stable pH levels.
Biology: The compound is utilized in studies involving amino acid metabolism and neurotransmitter function.
作用机制
The exact mechanism of action of 5-aminopentanesulfonic acid is not fully understood. it is believed to act on the γ-aminobutyric acid (GABA) receptors in the brain, either as a modulator or an agonist. GABA is a major inhibitory neurotransmitter in the central nervous system, and its modulation can influence various neurological functions .
相似化合物的比较
- 5-Aminonaphthalene-1-sulfonic acid
- 5-Aminonaphthalene-2-sulfonic acid
- Aminobenzenesulfonic acids
Comparison: Compared to other sulfonic acid derivatives, 5-aminopentanesulfonic acid is unique due to its short-chain structure and specific interaction with GABA receptors. This makes it particularly valuable in neurological research and potential therapeutic applications .
属性
IUPAC Name |
5-aminopentane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO3S/c6-4-2-1-3-5-10(7,8)9/h1-6H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVWBSNUDITJDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190547 | |
| Record name | 5-Aminopentanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37043-68-8 | |
| Record name | 5-Aminopentanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037043688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Aminopentanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions that 5-Aminopentanesulfonic acid acts as an excitant and can induce convulsions in young chickens. What is the proposed mechanism behind this effect?
A1: While the research paper [] highlights the convulsant effect of this compound in young chickens, it doesn't delve into the specific mechanism of action. The authors suggest that the long-chain structure of this compound, compared to the shorter 3-aminopropanesulfonic acid (which has a depressant effect), might be responsible for its excitatory properties. Further research is needed to elucidate the precise molecular targets and pathways involved in this effect.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


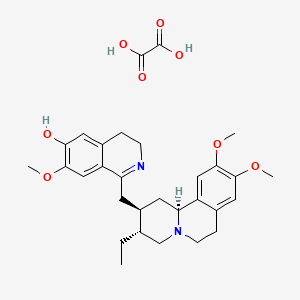
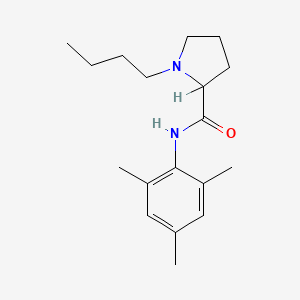
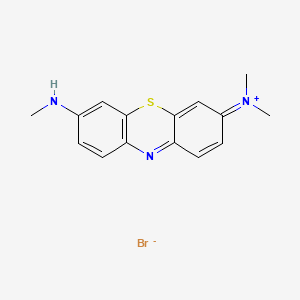
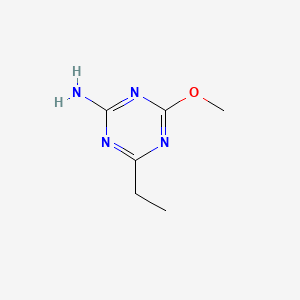
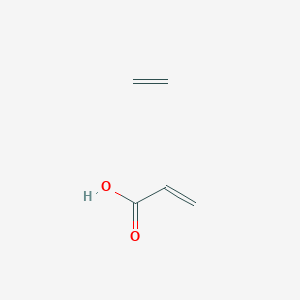
![3-[8-(2-Carboxyethyl)-9,10-dioxatricyclo[6.2.2.02,7]dodeca-2,4,6,11-tetraen-1-yl]propanoic acid](/img/structure/B1199079.png)
